2-Chloro-3-methylnaphthalene
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Overview
Description
2-Chloro-3-methylnaphthalene is an organic compound with the molecular formula C₁₁H₉Cl It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-methylnaphthalene can be synthesized through several methods. One common approach involves the chlorination of 3-methylnaphthalene. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to 2-chloro-3-methyltetralin.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution.
Major Products
Oxidation: Naphthoquinones.
Reduction: 2-Chloro-3-methyltetralin.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylnaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, its potential anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Chloronaphthalene: Lacks the methyl group at the third position.
3-Methylnaphthalene: Lacks the chlorine atom at the second position.
2-Bromo-3-methylnaphthalene: Similar structure but with a bromine atom instead of chlorine.
Properties
CAS No. |
62956-38-1 |
---|---|
Molecular Formula |
C11H9Cl |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-chloro-3-methylnaphthalene |
InChI |
InChI=1S/C11H9Cl/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3 |
InChI Key |
YZMYXWNTNLVDIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1Cl |
Origin of Product |
United States |
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